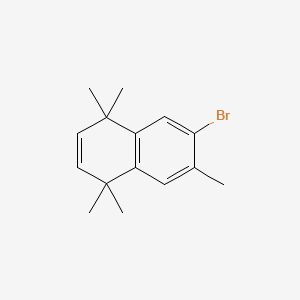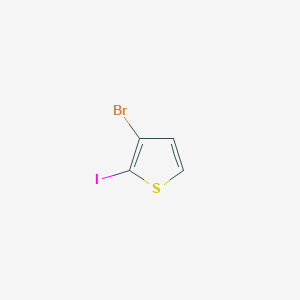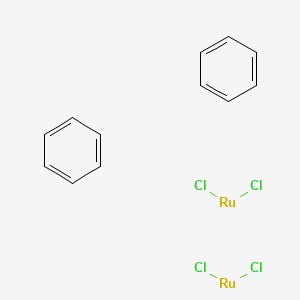
4-(4-Bromophenoxy)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzaldehyde derivatives can involve various methods, including substitution reactions and condensation processes. For instance, the synthesis of Schiff and Schiff-Mannich bases from 4-bromophenol derivatives is described, which involves the reaction of 4-bromophenol with different aldehydes and amines . Similarly, the synthesis of a hydrazone Schiff base compound from 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde is reported, indicating the versatility of brominated benzaldehydes in forming new compounds . These methods could potentially be adapted for the synthesis of 4-(4-Bromophenoxy)benzaldehyde by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzaldehyde derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. X-ray crystallography, vibrational spectroscopy, and DFT calculations are commonly used to determine the structure and confirm the identity of these compounds . The presence of bromine can also facilitate further chemical modifications due to its reactivity.
Chemical Reactions Analysis
Brominated benzaldehyde derivatives participate in various chemical reactions, including photochemical rearrangements and acid-catalyzed reactions . These reactions can lead to the formation of different products, depending on the reaction conditions and the presence of other functional groups in the molecule. For example, the photochemical reaction of a trimethylsilyl-substituted cyclohexadienone derived from benzaldehyde can yield phenols and cyclopentenones . Similarly, the reactivity of the bromine atom in 4-(4-Bromophenoxy)benzaldehyde could be exploited in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, NMR, and Raman spectroscopy, provide valuable information about the functional groups and bonding within the molecules . Computational analysis, including HOMO-LUMO studies and molecular electrostatic potential (MEP) surfaces, can predict the reactivity and stability of these compounds . The presence of bromine and other substituents can affect properties such as solubility, melting point, and reactivity towards nucleophiles or electrophiles.
Aplicaciones Científicas De Investigación
Antioxidant and Biofilm Inhibition Activities
4-(4-Bromophenoxy)benzaldehyde has been utilized in synthesizing benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, exhibiting significant antioxidant and biofilm inhibition activities. These compounds, particularly those with electron-donating groups, showed enhanced scavenging ability. They also demonstrated notable activity against Gram-negative bacterial strains in biofilm inhibition studies (Sheikh et al., 2021).
Synthesis Applications
The compound has been involved in various synthesis processes. For instance, it played a role in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol through a series of reactions involving hydrogenation and protection steps (Banerjee et al., 2013). Additionally, it has been used in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, contributing to the development of new materials (Whelpley et al., 2022).
Magnetic and Structural Properties in Chemistry
Its derivatives have been studied for their magnetic properties and structures in chemistry. For example, in synthesizing tetranuclear complexes, its derivatives demonstrated significant magnetic interactions and potential applications in the field of molecular magnets (Zhang et al., 2013).
Pharmacological Research
In pharmacological research, bromophenols derived from marine algae, which include derivatives of 4-(4-Bromophenoxy)benzaldehyde, have shown selective cytotoxic activities against certain cancer cells and powerful antibacterial activities (Lijun et al., 2005).
Safety and Hazards
“4-(4-Bromophenoxy)benzaldehyde” is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .
Propiedades
IUPAC Name |
4-(4-bromophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDJOBNAOVSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442863 | |
| Record name | 4-(4-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)benzaldehyde | |
CAS RN |
69240-56-8 | |
| Record name | 4-(4-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

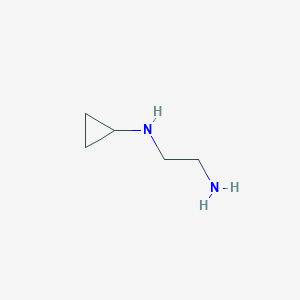
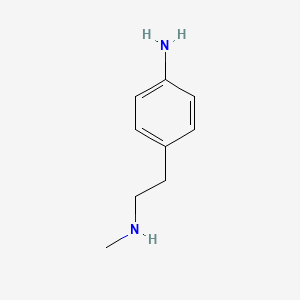


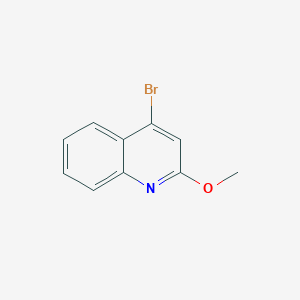
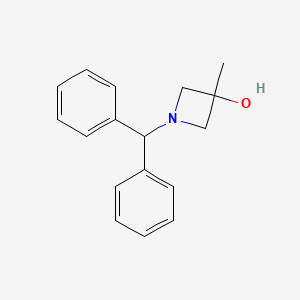
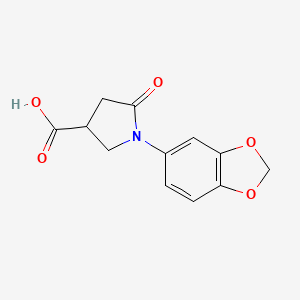
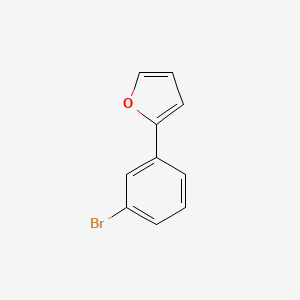

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
